Carboxylic Acid Position Determines PYCR1 Binding Mode: 4-COOH vs. 6-COOH Regioisomers
In a fragment-based X-ray crystallography screen against human PYCR1, the 4-carboxylic acid regioisomer (the target compound) and the 6-carboxylic acid analog (PDB ligand in 8TCY) occupy distinct binding poses due to the different orientation of the carboxylate anchor. The 6-COOH analog makes hydrogen bonds with the P5C substrate pocket and the NAD(P)H binding site, while the 4-COOH isomer is predicted to engage a different set of residues [1]. Although quantitative IC50 values for the 4-COOH compound are not publicly reported, the study explicitly demonstrates that the position of the carboxylic acid is a critical determinant of crystallographic hit rate and enzyme inhibition for this fragment class [1].
| Evidence Dimension | Crystallographic binding mode |
|---|---|
| Target Compound Data | 4-carboxylic acid regioisomer; distinct binding pose predicted by docking |
| Comparator Or Baseline | 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (PDB 8TCY); co-crystal structure solved at 1.95 Å |
| Quantified Difference | Different hydrogen-bonding networks; quantifiable IC50 difference not available |
| Conditions | PYCR1 X-ray crystallography and docking-guided fragment screen |
Why This Matters
Researchers developing PYCR1 inhibitors must select the correct carboxylic acid regioisomer, as the binding pose and hydrogen-bonding pattern directly impact the fragment's potential for lead optimization.
- [1] Meeks, K. R., Ji, J., Protopopov, M. V., Tarkhanova, O. O., Moroz, Y. S., & Tanner, J. J. (2024). Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. Journal of Chemical Information and Modeling, 64(5), 1704–1718. View Source
